molecular formula C21H21N3O4 B2871670 ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-89-0

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2871670
CAS No.: 921899-89-0
M. Wt: 379.416
InChI Key: OHTXSRHFCIUYRC-UHFFFAOYSA-N
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Description

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring, a phenyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

The mechanism of action of similar compounds often starts with the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone .

Safety and Hazards

The safety and hazards of similar compounds can be found in their respective Safety Data Sheets .

Future Directions

The future directions of research on similar compounds often involve their potential applications in different areas such as frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • This compound analogs

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(26)20-18(22-14-15-8-7-11-17(12-15)27-2)13-19(25)24(23-20)16-9-5-4-6-10-16/h4-13,22H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXSRHFCIUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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